Triethyl 2-phosphonopropionate

Description

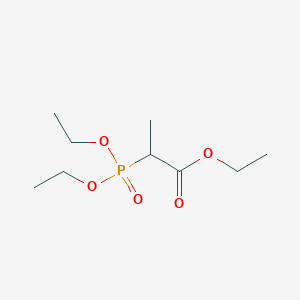

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-diethoxyphosphorylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19O5P/c1-5-12-9(10)8(4)15(11,13-6-2)14-7-3/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSRWCMAJISCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958163 | |

| Record name | Ethyl 2-(diethoxyphosphoryl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3699-66-9 | |

| Record name | Triethyl 2-phosphonopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3699-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl 2-phosphonopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003699669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(diethoxyphosphoryl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl 2-phosphonopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

triethyl 2-phosphonopropionate CAS number and properties

An In-depth Technical Guide to Triethyl 2-Phosphonopropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis. It details its chemical and physical properties, significant applications in research and development, and provides procedural insights into its primary application in the Horner-Wadsworth-Emmons reaction.

Core Properties of this compound

This compound, identified by the CAS Number 3699-66-9 , is an organophosphorus compound widely utilized for carbon-carbon bond formation.[1][2][3] Its molecular formula is C9H19O5P, and it has a molecular weight of 238.22 g/mol .[1][3][4]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value |

| CAS Number | 3699-66-9[1][2][3][5] |

| Molecular Formula | C9H19O5P[1][3][4][6] |

| Molecular Weight | 238.22 g/mol [1][3][6] |

| Appearance | Clear, colorless to light yellow liquid[1][2][5][6] |

| Density | 1.111 g/mL at 25 °C[1][6] |

| Boiling Point | 143-144 °C at 12 mmHg[1][6] |

| Refractive Index | n20/D 1.431[1][6] |

| Flash Point | 89 °C (192 °F) - closed cup |

| Solubility | Miscible with chloroform (B151607) and methanol[1] |

| Storage Temperature | Room Temperature, under inert atmosphere[1][5] |

Applications in Research and Drug Development

This compound is a crucial reagent, primarily known for its role in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated esters with high E-selectivity.[7][8][9] Its applications extend across various fields:

-

Organic Synthesis : It is a key building block for creating α-methyl-α,β-unsaturated esters by reacting with a wide range of aldehydes and ketones.[5][7][10] This reactivity is fundamental in the synthesis of complex organic molecules and natural products, such as floresolide B.[1]

-

Pharmaceutical Development : The phosphonate (B1237965) moiety is significant in medicinal chemistry. This compound serves as an intermediate in the synthesis of phosphonate-based drugs, which are investigated for their potential antiviral and anticancer properties.[6] It has also been implicated in studies of inhibitors for Epstein-Barr virus transmission.[1]

-

Agrochemicals : It is used as an intermediate in the manufacturing of agrochemicals, including herbicides and insecticides, to help enhance crop protection.[6]

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for forming carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[8][9] The HWE reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and generally less basic than a Wittig reagent.[8] A key benefit is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying its removal during the workup process.[8][9]

The reaction typically proceeds with high stereoselectivity, yielding predominantly the (E)-alkene.[8][9] The mechanism involves the deprotonation of the phosphonate, followed by the nucleophilic attack of the resulting carbanion on an aldehyde or ketone to form an intermediate, which then eliminates a phosphate salt to yield the alkene.[8]

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Experimental Protocols

The following are generalized protocols for performing a Horner-Wadsworth-Emmons reaction using this compound. The specific base, solvent, and temperature conditions can be optimized depending on the substrate and desired outcome.[11]

Protocol 1: Using Sodium Hydride (NaH)

-

Preparation : Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) to a flame-dried round-bottom flask containing anhydrous tetrahydrofuran (B95107) (THF).

-

Carbanion Formation : Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound in anhydrous THF to the NaH suspension.

-

Reaction Incubation : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring until hydrogen gas evolution ceases.

-

Addition of Carbonyl : Cool the resulting ylide solution back to 0 °C. Add a solution of the aldehyde or ketone in anhydrous THF dropwise.

-

Monitoring : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography.[11]

Protocol 2: Using Lithium Hydroxide (B78521) (LiOH) - Solvent-Free

For a more environmentally friendly approach, a solvent-free reaction can be employed, which has shown high E-selectivity.[7]

-

Mixing Reagents : In a flask, mix the aldehyde, this compound, and a base such as lithium hydroxide monohydrate (LiOH·H₂O).

-

Reaction : Stir the mixture at room temperature. The reaction with aromatic aldehydes using LiOH·H₂O can achieve 95–99% E-selectivity in high yields (83–97%).[7]

-

Monitoring and Workup : Monitor the reaction by TLC. Upon completion, the product can be isolated through standard extraction and purification techniques.

Caption: General experimental workflow for the HWE reaction.

Safety and Handling

This compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. It is a combustible liquid and should be stored away from ignition sources. For purification, fractional distillation using a high reflux ratio is recommended.[1] Always consult the Safety Data Sheet (SDS) before use.

References

- 1. This compound | 3699-66-9 [chemicalbook.com]

- 2. This compound | 3699-66-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. ETHYL 2-(DIETHOXYPHOSPHORYL)PROPANOATE | CAS 3699-66-9 [matrix-fine-chemicals.com]

- 4. This compound | C9H19O5P | CID 107155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. This compound | CAS#:3699-66-9 | Chemsrc [chemsrc.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Triethyl 2-Phosphonopropionate: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl 2-phosphonopropionate is a versatile organophosphorus compound widely employed in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and its application in the Horner-Wadsworth-Emmons reaction, and a summary of its spectral data. The information presented herein is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and materials science.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with limited solubility in water but soluble in organic solvents like ethanol (B145695) and acetone.[1] It is a stable compound under normal conditions but can undergo hydrolysis.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₉O₅P | [3] |

| Molecular Weight | 238.22 g/mol | [3] |

| CAS Number | 3699-66-9 | [3] |

| Appearance | Clear colorless to light yellow liquid | [4] |

| Density | 1.111 g/mL at 25 °C | |

| Boiling Point | 143-144 °C at 12 mmHg | |

| Refractive Index (n20/D) | 1.431 | |

| Flash Point | 89 °C (192.2 °F) - closed cup | [5] |

| Solubility | Miscible with chloroform (B151607) and methanol |

Spectral Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

Table 2: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 4.19 | q | 7.1 | -OCH₂CH₃ (ester) |

| 4.12 | m | -P(O)(OCH₂CH₃)₂ | |

| 2.95 | dq | 7.3, 21.9 | -CH(CH₃)P(O)- |

| 1.42 | d | 7.3 | -CH(CH₃)P(O)- |

| 1.35 | t | 7.1 | -P(O)(OCH₂CH₃)₂ |

| 1.28 | t | 7.1 | -OCH₂CH₃ (ester) |

Table 3: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 170.5 (d, J=5.5 Hz) | C=O |

| 62.5 (d, J=6.5 Hz) | -P(O)(OCH₂) |

| 61.0 | -OCH₂ (ester) |

| 35.9 (d, J=135.0 Hz) | -CH(P)- |

| 16.3 (d, J=5.8 Hz) | -P(O)(OCH₂CH₃) |

| 14.1 | -OCH₂CH₃ (ester) |

| 12.8 (d, J=3.5 Hz) | -CH(CH₃)- |

Table 4: FT-IR Spectral Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2983 | s | C-H stretch (alkane) |

| 1735 | s | C=O stretch (ester) |

| 1255 | s | P=O stretch |

| 1025 | s | P-O-C stretch |

Table 5: Mass Spectrometry Data (GC-MS)

| m/z | Relative Intensity | Possible Fragment |

| 238 | Low | [M]⁺ |

| 193 | High | [M - C₂H₅O]⁺ |

| 165 | High | [M - COOC₂H₅]⁺ |

| 109 | High | [P(O)(OC₂H₅)₂]⁺ |

Experimental Protocols

Synthesis of this compound via the Michaelis-Arbuzov Reaction

The synthesis of this compound is commonly achieved through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide.[6]

Reaction Scheme:

Materials:

-

Ethyl 2-bromopropionate

-

Triethyl phosphite

-

Anhydrous toluene (B28343) (or neat reaction)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add ethyl 2-bromopropionate (1.0 equivalent).

-

Add triethyl phosphite (1.1 to 1.5 equivalents). The reaction can be performed neat or with an anhydrous solvent such as toluene.

-

Heat the reaction mixture under reflux. The progress of the reaction can be monitored by observing the evolution of ethyl bromide.

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Horner-Wadsworth-Emmons Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of α,β-unsaturated esters, predominantly with (E)-stereoselectivity.[7]

Reaction Workflow Diagram:

Caption: Horner-Wadsworth-Emmons reaction workflow.

General Experimental Protocol (using NaH):

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Aldehyde or ketone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, nitrogen inlet

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

-

Cool the resulting ylide solution back to 0 °C.

-

Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

GHS Hazard Statements:

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from ignition sources.

Applications

The primary application of this compound is as a reagent in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of (E)-α,β-unsaturated esters.[7] These products are valuable intermediates in the synthesis of a wide range of organic molecules, including:

-

Natural Products: The HWE reaction is a reliable method for constructing complex carbon skeletons found in natural products.

-

Pharmaceuticals: It is used in the synthesis of various active pharmaceutical ingredients.[1]

-

Agrochemicals: The compound serves as an intermediate in the development of herbicides and insecticides.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of carbon-carbon double bonds with high stereocontrol. This guide has provided a detailed overview of its properties, synthesis, and reactivity, along with practical experimental protocols. By understanding these aspects, researchers can effectively and safely utilize this compound to advance their synthetic endeavors in various fields of chemical science.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. US3184496A - Process for the preparation and recovery of triethyl phosphite and derivatives thereof - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of Triethyl 2-Phosphonopropionate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling procedures for triethyl 2-phosphonopropionate (CAS No. 3699-66-9), a key reagent in various organic synthesis applications, including the Horner-Wadsworth-Emmons reaction. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential hazards.

Chemical Identification and Physical Properties

This compound is a combustible liquid that requires careful handling to prevent ignition and exposure.[1][2] Below is a summary of its key physical and chemical properties.

| Property | Value |

| CAS Number | 3699-66-9 |

| Molecular Formula | C9H19O5P |

| Molecular Weight | 238.22 g/mol [1][3] |

| Appearance | Colorless to pale yellow liquid[4] |

| Boiling Point | 143-144 °C at 12 mmHg[5] |

| Density | 1.111 g/mL at 25 °C[5] |

| Flash Point | 89 °C (192.2 °F) - closed cup[6] |

| Solubility | Miscible with chloroform (B151607) and methanol. Limited solubility in water.[4][5] |

| Refractive Index | n20/D 1.431[7] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | Category 4 | H227: Combustible liquid[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][8][9] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][8][9] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[3][8][9] |

GHS Pictogram:

Signal Word: Warning[5][9][10]

Safe Handling and Storage Protocols

Proper handling and storage are essential to minimize the risks associated with this compound.

Handling:

-

Ensure adequate ventilation and use only in a well-ventilated area or outdoors.[8]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2][8]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

Wash hands and any exposed skin thoroughly after handling.[8]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][8]

-

Take precautionary measures against static discharge.[2]

-

Do not get in eyes, on skin, or on clothing.[8]

Storage:

-

Store in a well-ventilated place and keep the container tightly closed.[8]

-

Keep cool.[1][2][8] For long-term quality, refrigeration is recommended.[8]

-

Store locked up.[8]

-

Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[8][11]

The following workflow diagram illustrates the key steps for the safe handling of this compound.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[8] Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[8][10] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[10] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8] |

First-Aid Measures

In case of exposure, follow these first-aid measures immediately.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[8] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention.[1][10][11] |

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Ensure adequate ventilation.[8]

-

Remove all sources of ignition.[8]

-

Use personal protective equipment as required.[8]

-

Contain spillage and soak up with inert absorbent material (e.g., sand, silica (B1680970) gel).[10]

-

Collect for disposal in suitable, closed containers.[10]

-

Prevent product from entering drains.[2]

Fire-Fighting:

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2]

-

Specific hazards: Combustible material. Containers may explode when heated.[8] Vapors may form explosive mixtures with air.[10]

-

Hazardous combustion products: Carbon monoxide (CO), carbon dioxide (CO2), and oxides of phosphorus.[8]

-

Protective equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[8] However, it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][8][9] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[8]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][8] Waste is classified as hazardous.[12] Do not allow the product to enter drains or waterways.[1][2]

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. This compound | C9H19O5P | CID 107155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 3699-66-9: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 3699-66-9 [chemicalbook.com]

- 6. This compound 98 3699-66-9 [sigmaaldrich.com]

- 7. This compound 98 3699-66-9 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.at [fishersci.at]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

Solubility and Application of Triethyl 2-Phosphonopropionate in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of triethyl 2-phosphonopropionate, a key reagent in organic synthesis. Furthermore, it details a representative experimental protocol for its principal application, the Horner-Wadsworth-Emmons reaction, and outlines a general procedure for solubility determination.

Core Topic: Solubility of this compound

This compound is an organophosphorus compound widely utilized in the stereoselective synthesis of alkenes. Its solubility in various organic solvents is a critical parameter for its effective use in reaction chemistry, influencing reaction rates, yields, and overall process efficiency.

Quantitative Solubility Data

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (839.56 mM)[1] | Requires sonication for dissolution.[1] |

| Chloroform | Miscible[2][3] | |

| Methanol | Miscible[2][3] | |

| Ethanol | Soluble | Qualitative assessment. |

| Acetone | Soluble | Qualitative assessment. |

| Water | Limited solubility |

Experimental Protocols

1. Determination of Solubility: Static Analytical Method

A standard and reliable method for determining the solubility of a compound in a given solvent is the static analytical method. This approach involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed. This can take several hours.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. A clear aliquot of the supernatant (the saturated solution) is then carefully withdrawn using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Concentration Analysis: The concentration of this compound in the filtered aliquot is determined using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy with an internal standard.

-

Data Reporting: The solubility is typically expressed in terms of mass per unit volume (e.g., g/100 mL) or molarity (mol/L) at the specified temperature.

2. Application in Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds, offering high stereoselectivity, particularly for the formation of (E)-alkenes.[4][5][6] this compound is a commonly used phosphonate (B1237965) reagent in this reaction.[7]

Representative Protocol:

This protocol describes a general procedure for the reaction of an aldehyde with this compound to form an α,β-unsaturated ester.

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran (B95107) [THF] or dimethoxyethane [DME]).

-

Deprotonation: Cool the solution to the desired temperature (typically 0 °C or -78 °C) using an ice or dry ice/acetone bath. To this solution, add a strong base (e.g., sodium hydride [NaH], lithium diisopropylamide [LDA], or potassium tert-butoxide [KOtBu]) portion-wise or dropwise. Stir the mixture for 30-60 minutes to ensure the complete formation of the phosphonate carbanion.[8]

-

Carbonyl Addition: Add a solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.

-

Reaction: Allow the reaction to proceed, typically by warming to room temperature and stirring for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The aqueous layer should be extracted multiple times to ensure complete recovery of the product.

-

Washing and Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) [Na₂SO₄] or magnesium sulfate [MgSO₄]).

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to yield the desired α,β-unsaturated ester.[8]

Visualizations

Caption: A typical experimental workflow for the Horner-Wadsworth-Emmons reaction.

Caption: Workflow for the static analytical method of solubility determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 3699-66-9 [chemicalbook.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. This compound 98 3699-66-9 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

Synthesis of Triethyl 2-Phosphonopropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of triethyl 2-phosphonopropionate, a valuable intermediate in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction for the formation of α,β-unsaturated esters. The core of this synthesis lies in the Michaelis-Arbuzov reaction, a classic and efficient method for forming carbon-phosphorus bonds.

Reaction Mechanism: The Michaelis-Arbuzov Reaction

The synthesis of this compound proceeds via the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), in this case, triethyl phosphite, on an alkyl halide, ethyl 2-bromopropionate. The reaction mechanism can be described in two main steps:

-

Nucleophilic Attack and Formation of a Phosphonium (B103445) Intermediate: The reaction is initiated by the SN2 attack of the nucleophilic phosphorus atom of triethyl phosphite on the electrophilic carbon of ethyl 2-bromopropionate. This results in the formation of a quaternary phosphonium salt as an intermediate.[1][2]

-

Dealkylation of the Intermediate: The displaced bromide anion then acts as a nucleophile and attacks one of the ethyl groups of the phosphonium salt in a second SN2 reaction. This leads to the formation of the final product, this compound, and a molecule of ethyl bromide as a byproduct.[1][2]

The overall reaction is driven by the formation of the stable phosphoryl (P=O) bond in the final phosphonate (B1237965) product.

References

Spectroscopic Data for Triethyl 2-Phosphonopropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for triethyl 2-phosphonopropionate, a versatile reagent frequently employed in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction[1][2]. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable data for compound identification, purity assessment, and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. Data for proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR are presented below.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.18 - 4.08 | m | -OCH₂CH₃ (Phosphonate) | |

| 4.15 | q | 7.1 | -OCH₂CH₃ (Ester) |

| 2.95 | dq | 21.5, 7.2 | -CH(CH₃)P- |

| 1.42 | dd | 18.5, 7.2 | -CH(CH₃)P- |

| 1.32 | t | 7.1 | -OCH₂CH₃ (Phosphonate) |

| 1.25 | t | 7.1 | -OCH₂CH₃ (Ester) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 169.5 (d, J = 5.5 Hz) | C=O |

| 62.5 (d, J = 6.5 Hz) | -OCH₂CH₃ (Phosphonate) |

| 61.1 | -OCH₂CH₃ (Ester) |

| 35.5 (d, J = 135.5 Hz) | -CH(CH₃)P- |

| 16.2 (d, J = 6.0 Hz) | -OCH₂CH₃ (Phosphonate) |

| 14.1 | -OCH₂CH₃ (Ester) |

| 12.0 (d, J = 4.0 Hz) | -CH(CH₃)P- |

Table 3: ³¹P NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm |

| 24.7 |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in this compound. The neat spectrum of the compound displays characteristic absorption bands.[3]

Data Presentation

Table 4: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 2982 | C-H stretch (alkane) |

| 1736 | C=O stretch (ester) |

| 1254 | P=O stretch (phosphonate) |

| 1026 | P-O-C stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. ¹H, ¹³C, and ³¹P NMR spectra are acquired on a high-resolution NMR spectrometer.[4] For ¹H and ¹³C NMR, tetramethylsilane (B1202638) (TMS) is commonly used as an internal standard. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.[4]

FT-IR Spectroscopy

A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The sample is then scanned using an FT-IR spectrometer over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Unveiling the Biological Profile of Triethyl 2-Phosphonopropionate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl 2-phosphonopropionate (TEPP), a versatile organophosphorus compound, is a cornerstone reagent in synthetic organic chemistry. While not typically characterized by intrinsic biological activity, its significance in the life sciences is paramount. TEPP serves as a critical building block in the synthesis of a diverse array of biologically active molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive analysis of the available, albeit limited, information regarding the direct biological interactions of this compound and delineates its pivotal role as a synthetic intermediate.

Introduction

This compound (CAS No: 3699-66-9) is an organophosphonate ester widely recognized for its utility in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This reaction is a fundamental tool for the stereoselective synthesis of alkenes, a structural motif prevalent in numerous biologically active compounds. While the primary role of TEPP is that of a synthetic precursor, understanding its own toxicological and potential pharmacological profile is crucial for handling and for the accurate interpretation of the biological activities of its derivatives. This document summarizes the current state of knowledge on the direct biological activity of TEPP, its toxicological data, and its application in the synthesis of bioactive compounds.

Direct Biological Activity and Toxicology

Direct studies on the specific biological activity of this compound are sparse in publicly available literature. The compound is primarily regarded as a biochemical reagent for research purposes.[3][4] However, some general toxicological information is available.

Animal experiments have suggested that this compound exhibits significant oral toxicity.[5] High-dose exposure may lead to severe health consequences, potentially through interference with the neurotransmitter system, a characteristic of some organophosphorus compounds.[5] It is classified as a skin and eye irritant and may cause respiratory irritation.[6][7]

Table 1: Summary of Toxicological Data for this compound

| Endpoint | Observation | Reference |

| Acute Oral Toxicity | Animal experiments indicate significant oral toxicity; consumption of less than 150 grams may be fatal. | [5] |

| Skin Irritation | Causes skin irritation. | [6][7] |

| Eye Irritation | Causes serious eye irritation. | [6][7] |

| Respiratory Irritation | May cause respiratory irritation. | [6][7] |

It is important to note that comprehensive toxicological studies, including chronic exposure, mutagenicity, and carcinogenicity, are not extensively documented in the available literature.[7]

Role as a Synthetic Intermediate in Drug Discovery and Agrochemicals

The primary biological relevance of this compound lies in its application as a versatile intermediate for the synthesis of molecules with a wide range of biological activities. The phosphonate (B1237965) moiety is a key feature in many bioactive compounds due to its structural similarity to phosphate (B84403) esters, which allows it to act as a stable mimetic of natural phosphate-containing molecules.[8]

Pharmaceutical Applications

TEPP is instrumental in the synthesis of various classes of therapeutic agents:

-

Antiviral Agents: Organophosphorus compounds, including those derived from TEPP, are explored for their antiviral properties.[9]

-

Anticancer Agents: The synthesis of certain cancer drugs has been shown to be a viable route starting from TEPP.[10] Phosphonate-based drugs are known for their potential anticancer properties.[9]

-

Enzyme Inhibitors: The Horner-Wadsworth-Emmons reaction utilizing TEPP is a key method for creating peptide bioisosteres and analogues of enzyme inhibitors.[1]

Agrochemical Applications

TEPP serves as a key intermediate in the development of:

-

Insecticides and Herbicides: Its structure is incorporated into formulations to enhance the efficacy of crop protection products.[9][11]

-

Plant Growth Regulators: Potential applications in agriculture include its use as a plant growth regulator.[10]

Experimental Protocols

For instance, a synthetic workflow to create a biologically active compound using TEPP would typically involve the Horner-Wadsworth-Emmons reaction.

Caption: Horner-Wadsworth-Emmons reaction workflow using TEPP.

Signaling Pathways

There is no direct evidence in the reviewed literature to suggest that this compound itself modulates specific signaling pathways. The biological effects observed are more likely attributable to the downstream products synthesized from it. For example, if TEPP is used to synthesize an enzyme inhibitor, the resulting molecule would then interact with a specific signaling pathway regulated by that enzyme.

Conclusion

This compound is a chemical entity of significant interest in the fields of medicinal chemistry and agrochemical research, not for its inherent biological activity, but for its role as a versatile and indispensable synthetic intermediate. The available data on its direct biological effects are limited to general toxicology, highlighting the need for careful handling. The true biological significance of TEPP is realized in the vast array of bioactive molecules that can be efficiently synthesized using it as a starting material. Future research will undoubtedly continue to leverage the chemical reactivity of this compound to create novel compounds with potent and selective biological activities. Researchers and drug development professionals should view this compound as a foundational tool for innovation in their respective fields.

References

- 1. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. This compound | CAS#:3699-66-9 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. This compound | C9H19O5P | CID 107155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. CAS 3699-66-9: this compound | CymitQuimica [cymitquimica.com]

- 11. nbinno.com [nbinno.com]

Triethyl 2-Phosphonopropionate: A Technical Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl 2-phosphonopropionate (TEPP) is an organophosphorus compound widely utilized as a key reagent in organic synthesis.[1] Its chemical structure, featuring a phosphonate (B1237965) group adjacent to a propionate (B1217596) ester, makes it a valuable tool for carbon-carbon bond formation, particularly in the construction of α,β-unsaturated esters.[2][3] This technical guide provides an in-depth review of TEPP, covering its synthesis, core reactivity in the Horner-Wadsworth-Emmons reaction, and various applications. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a comprehensive resource for scientific professionals.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3699-66-9 | [4] |

| Molecular Formula | C9H19O5P | [4] |

| Molecular Weight | 238.22 g/mol | [4] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 143-144 °C at 12 mmHg | [5] |

| Density | 1.111 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.431 | [5] |

| Solubility | Miscible with chloroform (B151607) and methanol | [2] |

Synthesis of this compound

The most common and efficient method for synthesizing TEPP and other phosphonates is the Michaelis-Arbuzov reaction.[6][7] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, in this case, an ethyl 2-halopropionate.[7][8] The reaction proceeds via an SN2 mechanism, initially forming a phosphonium (B103445) salt intermediate, which then dealkylates to yield the final phosphonate product.[7]

The general workflow for this synthesis is outlined below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 3699-66-9 [chemicalbook.com]

- 3. This compound | 3699-66-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | C9H19O5P | CID 107155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98 3699-66-9 [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

Commercial Suppliers and Technical Guide for Triethyl 2-Phosphonopropionate (98% Purity)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on triethyl 2-phosphonopropionate, a versatile reagent with significant applications in organic synthesis and drug discovery. This document outlines commercially available sources for the compound at 98% purity, details its physicochemical properties, and presents experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its role in drug development, particularly as a precursor to phosphonate (B1237965) analogs that can modulate key signaling pathways.

Commercial Availability

This compound with a purity of 98% is readily available from several commercial chemical suppliers. Researchers can procure this reagent from the following reputable sources:

| Supplier | Product Number | CAS Number | Purity | Additional Information |

| Sigma-Aldrich | 174653 | 3699-66-9 | 98% | Provided as a liquid. |

| Tokyo Chemical Industry (TCI) | T2135 | 3699-66-9 | >98.0% (GC) | Offered as a colorless to almost colorless clear liquid. |

| Chem-Impex | 29469 | 3699-66-9 | 98%+ | - |

| Shaanxi Bloom Tech Co., Ltd. | - | 3699-66-9 | High Purity | - |

| Changzhou Standard Chemical Co., Ltd. | - | 3699-66-9 | 98% GC | Available as a light yellow to colorless liquid. |

| MedChemExpress | HY-W015681 | 3699-66-9 | 98.85% | Marketed as a biochemical reagent for life science research. |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below for reference in experimental design and handling.

| Property | Value |

| Molecular Formula | C₉H₁₉O₅P |

| Molecular Weight | 238.22 g/mol |

| Appearance | Clear, colorless to light yellow liquid |

| Boiling Point | 143-144 °C at 12 mmHg |

| Density | 1.111 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.431 |

| Solubility | Miscible with chloroform (B151607) and methanol. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and purity analysis of this compound. These protocols are based on established chemical principles and literature precedents for similar compounds.

Synthesis via Michaelis-Arbuzov Reaction

The synthesis of this compound is most commonly achieved through the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide.

Reaction Scheme:

Materials:

-

Triethyl phosphite

-

Ethyl 2-bromopropionate

-

Anhydrous toluene (B28343) (optional, as solvent)

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add triethyl phosphite (1.0 equivalent).

-

With stirring, slowly add ethyl 2-bromopropionate (1.0-1.2 equivalents). The reaction is often exothermic, and the addition rate should be controlled to maintain a moderate temperature.

-

After the initial exothermic reaction subsides, heat the mixture to reflux (typically 120-150 °C) and maintain this temperature for 2-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, the crude product is cooled to room temperature. The byproduct, ethyl bromide, is volatile and can be removed by distillation.

Purification to 98% Purity by Fractional Distillation

To achieve a purity of 98% or higher, the crude this compound should be purified by fractional distillation under reduced pressure.

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flasks

-

Vacuum pump and pressure gauge

-

Heating mantle with a stirrer

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all glassware is dry.

-

Transfer the crude this compound into the distillation flask and add a few boiling chips or a magnetic stir bar.

-

Gradually reduce the pressure in the system to approximately 12 mmHg.

-

Begin to gently heat the distillation flask.

-

Collect and discard any low-boiling initial fractions.

-

Carefully collect the main fraction that distills at a stable temperature of 143-144 °C at 12 mmHg.

-

Monitor the purity of the collected fractions using gas chromatography.

-

Combine the fractions that meet the 98% purity requirement.

Quality Control: Purity Analysis by Gas Chromatography (GC)

The purity of this compound can be reliably determined using gas chromatography with a flame ionization detector (GC-FID).

Instrumentation and Conditions (Representative Method):

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B or equivalent with FID |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Split Ratio | 50:1 |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) |

| Detector Temperature | 300 °C (FID) |

| Injection Volume | 1 µL |

Sample Preparation:

-

Prepare a stock solution of a this compound reference standard at a concentration of 1 mg/mL in a suitable solvent such as isopropanol.

-

Prepare the sample for analysis by dissolving it in the same solvent to a final concentration of approximately 1 mg/mL.

Data Analysis:

The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Role in Drug Development and Signaling Pathways

This compound is a key building block in the synthesis of more complex molecules, particularly in the development of phosphonate-based therapeutics. Phosphonates are stable analogs of natural phosphates and can act as inhibitors of enzymes that process phosphate-containing substrates.

A significant area of interest is the development of inhibitors for farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway which is responsible for the biosynthesis of isoprenoids.[1] Isoprenoids are essential for various cellular processes, including the post-translational modification of signaling proteins like Ras. By inhibiting FPPS, the synthesis of farnesyl pyrophosphate is blocked, which in turn prevents the farnesylation of Ras and other proteins, thereby disrupting their localization to the cell membrane and subsequent downstream signaling. This mechanism is a key target for the development of anti-cancer and bone-resorption therapies.[1]

The synthesis of such phosphonate inhibitors often utilizes the Horner-Wadsworth-Emmons (HWE) reaction, for which this compound is a key reagent. The HWE reaction allows for the stereoselective formation of carbon-carbon double bonds, a common structural motif in biologically active molecules.

References

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Triethyl 2-Phosphonopropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic tool for the stereoselective formation of carbon-carbon double bonds, specifically producing α,β-unsaturated esters. This reaction employs a phosphonate-stabilized carbanion, which offers greater nucleophilicity and milder reaction conditions compared to the traditional Wittig reaction. A significant advantage of the HWE reaction is the formation of a water-soluble phosphate (B84403) byproduct, which simplifies product purification.

This document provides detailed application notes and experimental protocols for the Horner-Wadsworth-Emmons reaction using triethyl 2-phosphonopropionate. This specific reagent is instrumental in the synthesis of α-methyl-α,β-unsaturated esters, which are valuable intermediates in the synthesis of natural products and pharmacologically active molecules. The protocols detailed herein focus on highly E-selective, solvent-free conditions, offering an environmentally benign and efficient approach to these important structural motifs.

Applications in Research and Drug Development

The α-methyl-α,β-unsaturated ester moiety synthesized via the HWE reaction with this compound is a key structural component in a variety of molecules relevant to drug discovery and development. These include:

-

Natural Product Synthesis: Many biologically active natural products feature this structural unit. The HWE reaction provides a reliable method for its stereocontrolled installation.

-

Anticancer Agents: The electrophilic nature of the α,β-unsaturated system makes it a target for biological nucleophiles, a property exploited in the design of some covalent inhibitor-based anticancer drugs.[1]

-

Antiviral and Antimicrobial Agents: Phosphonate-containing compounds, accessible through intermediates of this reaction, are known for their antiviral and antimicrobial properties.[2]

-

Agrochemicals: this compound serves as a key intermediate in the synthesis of various agrochemicals, contributing to the development of effective herbicides and insecticides.[2]

Data Presentation

The following tables summarize the quantitative data for the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes under solvent-free conditions using lithium hydroxide (B78521) monohydrate (LiOH·H₂O) and in tetrahydrofuran (B95107) (THF) using barium hydroxide octahydrate (Ba(OH)₂·8H₂O).

Table 1: Solvent-Free HWE Reaction of this compound with Aromatic Aldehydes using LiOH·H₂O [1]

| Aldehyde | Time (h) | Yield (%) | E:Z Ratio |

| Benzaldehyde | 3 | 97 | 95:5 |

| 4-Methylbenzaldehyde | 3 | 95 | 96:4 |

| 4-Methoxybenzaldehyde | 3 | 96 | 95:5 |

| 4-Chlorobenzaldehyde | 3 | 83 | 99:1 |

| 4-Nitrobenzaldehyde | 0.5 | 93 | 99:1 |

| 2-Naphthaldehyde | 3 | 97 | 96:4 |

Table 2: HWE Reaction of this compound with Aliphatic Aldehydes [1]

| Aldehyde | Base | Solvent | Time (h) | Yield (%) | E:Z Ratio |

| n-Octanal | LiOH·H₂O | None | 24 | 88 | 92:8 |

| 3-Phenylpropanal | LiOH·H₂O | None | 24 | 91 | 94:6 |

| Cyclohexanecarboxaldehyde | Ba(OH)₂·8H₂O | THF | 3 | 95 | >99:1 |

| Pivalaldehyde | Ba(OH)₂·8H₂O | THF | 3 | 89 | >99:1 |

Experimental Protocols

Protocol 1: Typical Experimental Procedure for the Solvent-Free HWE Reaction of Aromatic Aldehydes Using LiOH·H₂O[1]

Materials:

-

This compound

-

Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a mixture of the aromatic aldehyde (0.50 mmol) and this compound (0.14 mL, 0.65 mmol), add LiOH·H₂O (31 mg, 0.75 mmol).

-

Stir the resulting mixture at 25 °C using an oil bath for the time indicated in Table 1.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired (E)-α-methyl-α,β-unsaturated ester.

Protocol 2: Typical Experimental Procedure for the HWE Reaction with α-Branched Aliphatic Aldehydes Using Ba(OH)₂·8H₂O in THF[1]

Materials:

-

This compound

-

α-Branched aliphatic aldehyde (e.g., cyclohexanecarboxaldehyde)

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, treat a solution of this compound (0.065 mL, 0.30 mmol) in THF (1.5 mL) with Ba(OH)₂·8H₂O (142 mg, 0.45 mmol) for 5 minutes at room temperature.

-

Add the α-branched aliphatic aldehyde (0.33 mmol) to the mixture.

-

Stir the resulting mixture for the time indicated in Table 2.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (2 x 6 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired (E)-α-methyl-α,β-unsaturated ester.

Mandatory Visualizations

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Caption: Experimental workflow for the HWE reaction.

References

Application Notes and Protocol: Horner-Wadsworth-Emmons Olefination of Aldehydes Using Triethyl 2-Phosphonopropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds.[1] It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to produce an alkene.[2] This method is a widely used modification of the Wittig reaction, offering significant advantages such as the formation of predominantly E-alkenes and the straightforward removal of the water-soluble dialkyl phosphate (B84403) byproduct, which simplifies product purification.[2][3]

This document provides a detailed protocol for the olefination of aldehydes using triethyl 2-phosphonopropionate. This specific phosphonate reagent is utilized to synthesize α-methyl-α,β-unsaturated esters, which are valuable structural motifs in numerous natural products and biologically active compounds.[4]

Reaction Principle and Mechanism

The HWE reaction proceeds through a well-established multi-step mechanism:

-

Deprotonation: A base abstracts the acidic α-proton from the this compound to form a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Addition: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aldehyde. This addition is the rate-limiting step and forms two diastereomeric tetrahedral intermediates (an oxaphosphetane precursor).[2]

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes cyclization to form a four-membered ring intermediate, the oxaphosphetane.

-

Elimination: The oxaphosphetane collapses in a syn-elimination process, breaking the carbon-oxygen and phosphorus-carbon bonds to yield the final alkene product and a water-soluble diethyl phosphate salt. The thermodynamic stability of the intermediates generally favors the formation of the (E)-alkene.[2][5]

Experimental Protocols

The following protocols provide methodologies for performing the HWE reaction with this compound. Optimization may be required based on the specific aldehyde substrate.

Protocol 1: General Procedure using a Strong Base in Anhydrous Solvent

This protocol is a standard method suitable for a wide range of aldehydes.

Materials:

-

This compound (1.1 - 1.2 equivalents)

-

Aldehyde (1.0 equivalent)

-

Base (e.g., Sodium hydride (NaH, 60% dispersion in oil), 1.2 equivalents)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethoxyethane (DME))

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) or Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a dry, three-necked flask equipped with a magnetic stirrer and thermometer.

-

Carefully add sodium hydride (1.2 eq.) to the solvent.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add this compound (1.1 eq.) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the carbanion (hydrogen evolution will cease).

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure α,β-unsaturated ester.

Protocol 2: Solvent-Free Procedure with Mild Base

This highly E-selective method is effective for both aromatic and aliphatic aldehydes and offers a greener alternative by eliminating the need for a solvent.[6]

Materials:

-

This compound (1.2 equivalents)

-

Aldehyde (1.0 equivalent)

-

Base (Lithium hydroxide (B78521) monohydrate (LiOH·H₂O) or Barium hydroxide octahydrate (Ba(OH)₂·8H₂O), 1.5 equivalents)

-

Diethyl ether or Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, create a mixture of the aldehyde (1.0 eq.), this compound (1.2 eq.), and LiOH·H₂O (1.5 eq.).

-

Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours (monitor by TLC).

-

After completion, add water to the reaction mixture and extract with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography if necessary.

Data Presentation

The choice of reactants and conditions significantly impacts the reaction's yield and stereoselectivity.

Table 1: Olefination of Various Aldehydes with this compound under Solvent-Free Conditions [6]

| Aldehyde | Base | Time (h) | Yield (%) | E/Z Ratio |

| Benzaldehyde | LiOH·H₂O | 1 | 97 | 95:5 |

| 4-Chlorobenzaldehyde | LiOH·H₂O | 1 | 95 | 99:1 |

| 4-Methoxybenzaldehyde | LiOH·H₂O | 1 | 92 | 96:4 |

| 2-Naphthaldehyde | LiOH·H₂O | 1 | 83 | 98:2 |

| Cinnamaldehyde | LiOH·H₂O | 1 | 89 | 96:4 |

| Heptanal (aliphatic) | LiOH·H₂O | 3 | 85 | 92:8 |

| Cyclohexanecarboxaldehyde | LiOH·H₂O | 3 | 85 | 97:3 |

| Pivalaldehyde (α-branched) | LiOH·H₂O | 3 | 78 | 75:25 |

| Pivalaldehyde (α-branched) | Ba(OH)₂·8H₂O | 3 | 93 | 98:2 |

Data adapted from Ando, K., Green Chem., 2010. The results show that LiOH·H₂O is highly effective for aromatic and unbranched aliphatic aldehydes, yielding high E-selectivity. For sterically hindered α-branched aldehydes, Ba(OH)₂·8H₂O significantly improves the E-selectivity.[6]

Visualization of Experimental Workflow

References

Application Notes and Protocols for Stereoselective Synthesis Using Triethyl 2-Phosphonopropionate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the stereoselective synthesis of α,β-unsaturated esters utilizing triethyl 2-phosphonopropionate. The primary focus is on the Horner-Wadsworth-Emmons (HWE) reaction, a powerful and widely used method for the formation of carbon-carbon double bonds.

Introduction to Stereoselective Synthesis with this compound

This compound is a key reagent in organic synthesis, primarily employed in the Horner-Wadsworth-Emmons (HWE) reaction to produce α-methyl-α,β-unsaturated esters.[1] This reaction offers several advantages over the classical Wittig reaction, including the use of a more nucleophilic carbanion and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies product purification.[2]

The stereochemical outcome of the HWE reaction can be controlled to selectively form either the (E)- or (Z)-isomer of the resulting alkene. The inherent preference of the standard HWE reaction with this compound is for the formation of the thermodynamically more stable (E)-isomer, often with high selectivity.[3][4] Achieving high (Z)-selectivity typically requires modification of the phosphonate (B1237965) reagent itself, as will be discussed in this document. Furthermore, while less common, enantioselective variants of the HWE reaction can be achieved through the use of chiral auxiliaries or catalysts.

Diastereoselective Synthesis: (E)-α,β-Unsaturated Esters

The standard Horner-Wadsworth-Emmons reaction with this compound is a highly reliable method for the synthesis of (E)-α-methyl-α,β-unsaturated esters. The reaction proceeds via the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde. The subsequent elimination of a diethyl phosphate salt from the resulting intermediate predominantly yields the (E)-alkene.

Reaction Mechanism

The stereochemical course of the HWE reaction is influenced by the stability of the intermediates. The formation of a trans-oxaphosphetane intermediate is sterically favored, leading to the preferential formation of the (E)-alkene.

Quantitative Data for (E)-Selective Synthesis

The (E)-selectivity of the Horner-Wadsworth-Emmons reaction using this compound is generally high, particularly with aromatic aldehydes. The following table summarizes representative data from the literature.

| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio | Reference |

| Benzaldehyde | LiOH·H₂O | None | Room Temp. | 97 | 95:5 | [3] |

| 4-Chlorobenzaldehyde | LiOH·H₂O | None | Room Temp. | 95 | 99:1 | [3] |

| 4-Methoxybenzaldehyde | LiOH·H₂O | None | Room Temp. | 96 | 96:4 | [3] |

| 2-Naphthaldehyde | LiOH·H₂O | None | Room Temp. | 83 | >99:1 | [3] |

| Cinnamaldehyde | LiOH·H₂O | None | Room Temp. | 88 | 98:2 | [3] |

| Isovaleraldehyde | LiOH·H₂O | None | Room Temp. | 85 | 92:8 | [3] |

| Cyclohexanecarboxaldehyde | LiOH·H₂O | None | Room Temp. | 91 | 94:6 | [3] |

| Benzaldehyde | NaH | THF | 0 to RT | 95 | >98:2 | [5] |

| Octanal | NaH | THF | 0 to RT | 85 | 90:10 | [5] |

Experimental Protocol for (E)-Selective Synthesis

This protocol describes a general procedure for the (E)-selective Horner-Wadsworth-Emmons reaction of an aldehyde with this compound using sodium hydride as the base.

Materials:

-

This compound

-

Aldehyde

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon inert atmosphere setup

-

Syringes

Procedure:

-

Preparation of the Ylide:

-

To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and carefully decant the hexanes.

-

Add anhydrous THF to the flask to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

-

-

Reaction with Aldehyde:

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography).

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired (E)-α,β-unsaturated ester.

-

Diastereoselective Synthesis: (Z)-α,β-Unsaturated Esters

Achieving high (Z)-selectivity in the Horner-Wadsworth-Emmons reaction with α-substituted phosphonates like this compound is challenging. The standard conditions strongly favor the (E)-isomer. The most effective strategy for obtaining (Z)-alkenes is the Still-Gennari modification , which utilizes phosphonates with electron-withdrawing groups on the phosphorus atom, such as bis(2,2,2-trifluoroethyl) esters.[6][7] These modifications accelerate the elimination from the cis-oxaphosphetane intermediate, leading to the kinetic (Z)-product.

While this compound itself is not the ideal reagent for (Z)-selective synthesis, understanding the principles of the Still-Gennari modification is crucial for researchers aiming to synthesize (Z)-α,β-unsaturated esters.

General Considerations for (Z)-Selectivity

-

Phosphonate Reagent: Use of phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) or diaryl phosphonates) is essential.[8]

-

Base and Additives: Strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) are typically employed.[6]

-

Temperature: The reaction is usually carried out at low temperatures (e.g., -78 °C) to favor the kinetically controlled pathway.

Due to the lack of reliable methods for achieving high (Z)-selectivity with this compound, a detailed protocol for this specific transformation is not provided. Researchers seeking to synthesize (Z)-α,β-unsaturated esters should consult literature on the Still-Gennari modification with appropriate phosphonate reagents.

Enantioselective Synthesis

The direct enantioselective Horner-Wadsworth-Emmons reaction using this compound is not a well-established or widely reported method. Achieving enantioselectivity in HWE reactions typically involves one of the following strategies:

-

Use of a Chiral Phosphonate: The chirality is incorporated into the phosphonate reagent itself.

-

Reaction with a Chiral Aldehyde or Ketone: The substrate provides the source of chirality.

-

Use of a Chiral Base or Additive: An external chiral molecule is used to induce enantioselectivity.

Literature on the successful application of a chiral base or additive to induce high enantioselectivity in the HWE reaction with this compound is limited. Therefore, a generally applicable, validated protocol cannot be provided.

Conceptual Protocol for Asymmetric HWE Reaction

For researchers interested in exploring the enantioselective HWE reaction, the following conceptual protocol, based on general principles of asymmetric catalysis, can serve as a starting point for methods development. This protocol would require significant optimization for any given substrate.

Conceptual Approach:

-

Catalyst/Ligand Screening: A variety of chiral bases or chiral ligands in combination with a metal catalyst would need to be screened.

-

Reaction Optimization: Key parameters to optimize would include the choice of solvent, temperature, stoichiometry of the chiral mediator, and reaction time.

-

Analysis of Enantiomeric Excess: The enantiomeric excess (ee) of the product would need to be determined using a suitable analytical technique, such as chiral HPLC or GC.

Conclusion

This compound is a versatile and highly effective reagent for the stereoselective synthesis of (E)-α-methyl-α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. The protocols and data provided herein offer a solid foundation for researchers in the pharmaceutical and chemical industries. While achieving high (Z)-selectivity or enantioselectivity with this specific reagent is not straightforward, understanding the principles of modified HWE reactions provides a pathway to these more challenging synthetic targets. Further research and methods development are encouraged to expand the scope of stereoselective transformations with this valuable synthetic building block.

References

- 1. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]